4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE
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Overview
Description
4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE is a complex organic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the morpholinyl-oxoethyl-sulfanyl moiety. Common reagents and conditions include:
Starting Materials: Benzothiophene derivatives, chlorophenyl compounds, morpholine, and oxoethyl reagents.
Reaction Conditions: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and temperature control.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Halogen exchange or nucleophilic substitution on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups on the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities, depending on its biological activity profile.
Industry
In industry, it may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through inhibition, activation, or modulation of these targets.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Compounds with similar core structures but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to various scaffolds.
Morpholinyl Compounds: Compounds containing the morpholine ring.
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE lies in its specific combination of functional groups and its potential biological activities. This combination may confer unique properties, such as selectivity for certain biological targets or specific chemical reactivity.
Properties
Molecular Formula |
C22H22ClN3O3S2 |
---|---|
Molecular Weight |
476 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H22ClN3O3S2/c23-14-5-7-15(8-6-14)26-21(28)19-16-3-1-2-4-17(16)31-20(19)24-22(26)30-13-18(27)25-9-11-29-12-10-25/h5-8H,1-4,9-13H2 |
InChI Key |
BDBKSPCJPINRQL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)N5CCOCC5 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)N5CCOCC5 |
Origin of Product |
United States |
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